molecular formula C29H40FN3O6S B1321067 (E)-tert-Butyl 2-(6-(2-(4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)vinyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate CAS No. 1007871-85-3

(E)-tert-Butyl 2-(6-(2-(4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)vinyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate

Cat. No. B1321067
CAS RN: 1007871-85-3
M. Wt: 577.7 g/mol
InChI Key: WIFPCEOJTKZGSA-CCEZHUSRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-tert-Butyl 2-(6-(2-(4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)vinyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate is a useful research compound. Its molecular formula is C29H40FN3O6S and its molecular weight is 577.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality (E)-tert-Butyl 2-(6-(2-(4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)vinyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-tert-Butyl 2-(6-(2-(4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)vinyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Atorvastatin

  • Atorvastatin Synthesis Intermediate : This compound serves as a crucial intermediate in the synthesis of Atorvastatin, an effective HMG-CoA reductase inhibitor. A study describes a new synthesis method for this intermediate, highlighting its importance in the pharmaceutical industry (Rádl, 2003).
  • Improved Chiron Synthesis : Another research presents an improved synthesis process for the chiral side-chain of Atorvastatin, demonstrating the continuous efforts to optimize the production of this vital drug (Xiong et al., 2014).

Pharmaceutical Synthesis Innovations

  • Concise Synthesis under High-Speed Vibration Milling Conditions : A study showcases a Hantzsch-type sequential three-component reaction for synthesizing atorvastatin lactone, highlighting innovative approaches in pharmaceutical synthesis (Estévez et al., 2014).
  • Efficient Synthesis of a Statin Derivative : Research on synthesizing TERT-butyl [(3R,5S)-6-hydroxy-methyl-2,2-dimethyl-1,3-dioxan-4-yl]acetate, a derivative relevant to statins, shows the ongoing efforts in developing efficient pharmaceutical synthesis methods (Hyeong-Wook & Shin, 2008).

Other Applications

  • Preparation of Fluoroionophores : A study on developing fluoroionophores from derivatives of this compound highlights its potential application in developing specific metal recognizers, useful in various scientific fields (Hong et al., 2012).
  • Photovoltaic Cell Research : A study exploring the synthesis of oligophenylenevinylenes (OPVs) and their use in photovoltaic cells, where the compound serves as a monomer, demonstrates its application in renewable energy research (Jørgensen & Krebs, 2005).

properties

IUPAC Name

tert-butyl 2-[6-[(E)-2-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]ethenyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H40FN3O6S/c1-18(2)25-23(15-14-21-16-22(38-29(6,7)37-21)17-24(34)39-28(3,4)5)26(19-10-12-20(30)13-11-19)32-27(31-25)33(8)40(9,35)36/h10-15,18,21-22H,16-17H2,1-9H3/b15-14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIFPCEOJTKZGSA-CCEZHUSRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=NC(=C1C=CC2CC(OC(O2)(C)C)CC(=O)OC(C)(C)C)C3=CC=C(C=C3)F)N(C)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=NC(=NC(=C1/C=C/C2CC(OC(O2)(C)C)CC(=O)OC(C)(C)C)C3=CC=C(C=C3)F)N(C)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H40FN3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

577.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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